N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide
Description
N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide is a heterocyclic compound featuring a pyrazine core substituted with a 1-methylpyrazole moiety and a tetrahydrofuran (oxolane)-3-carboxamide group.
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-19-8-11(6-18-19)13-12(15-3-4-16-13)7-17-14(20)10-2-5-21-9-10/h3-4,6,8,10H,2,5,7,9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLQQTOGWGRLJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the pyrazole and pyrazine rings followed by their coupling with an oxolane-3-carboxamide moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes involving pyrazole and pyrazine derivatives.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Data
*Estimated based on structural analogy to .
Key Observations:
Core Heterocycles:
- The target compound and the benzo[b]thiophene analog (CAS 2034614-00-9) share a pyrazine-pyrazole core but differ in the carboxamide substituent (oxolane vs. benzo[b]thiophene) . This substitution reduces molecular weight (~50 g/mol) and aromaticity, likely enhancing solubility due to the oxolane’s oxygen atom.
- The pyrazolo[3,4-b]pyridine derivative (CAS 1005612-70-3) features a fused bicyclic system, increasing rigidity and molecular weight compared to the target compound .
Functional Groups: The oxolane group in the target compound introduces a saturated oxygen ring, which may improve metabolic stability compared to the benzo[b]thiophene’s sulfur-containing aromatic system .
Table 2: Inferred Property Comparisons
Research Findings:
- Bioactivity: Pyrazine-pyrazole hybrids are frequently explored as kinase inhibitors. The benzo[b]thiophene analog demonstrated moderate activity in preliminary enzyme assays, attributed to its planar aromatic system interacting with hydrophobic kinase pockets . The target compound’s oxolane group may alter binding modes due to conformational flexibility and polarity.
- Synthetic Accessibility: The pyrazolo[3,4-b]pyridine derivative’s fused core requires multi-step synthesis, whereas the target compound’s pyrazine-pyrazole linkage is more straightforward, similar to methods described for CAS 2034614-00-9 .
Biological Activity
N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrazole ring, a pyrazine ring, and an oxolane moiety. Its molecular formula is with a molecular weight of approximately 328.4 g/mol. The structure can be visualized as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2034465-93-3 |
| Molecular Formula | C15H16N6O |
| Molecular Weight | 328.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The compound has shown potential in:
- Enzyme Inhibition : It may act as an inhibitor for certain kinases, which are critical in cancer cell proliferation and survival pathways.
- Receptor Binding : The compound could modulate receptor activity, influencing downstream signaling pathways associated with various diseases.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole and pyrazine compounds exhibit significant anticancer properties. For instance, a related compound (FN-1501), which shares structural similarities, has been shown to inhibit FLT3 and CDK kinases effectively, leading to apoptosis in acute myeloid leukemia (AML) cells. The IC50 values for these activities were found to be in the nanomolar range, indicating high potency against cancer cell lines such as MV4-11 .
Enzymatic Inhibition
A structure-activity relationship (SAR) study highlighted that modifications at specific positions on the pyrazole ring significantly enhance inhibitory activity against kinases. The incorporation of different heterocycles can lead to variations in biological efficacy, suggesting that this compound may also exhibit similar properties depending on its structural modifications .
Research Findings Summary
Q & A
Q. Table 1. Key Reaction Conditions for Intermediate Synthesis
| Step | Reactants | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Pyrazine + 1-methylpyrazole | DMF | CuBr | 85 | |
| 2 | Alkylation with oxolane | DMSO | Cs₂CO₃ | 56 | |
| 3 | Carboxamide coupling | THF | EDC/HOBt | 75 |
Q. Table 2. Biological Activity of Structural Analogs
| Analog | Target (IC₅₀, nM) | Solubility (µg/mL) | logP |
|---|---|---|---|
| Parent compound | JAK2 (12 ± 3) | 8.2 | 2.9 |
| CF₃-substituted | JAK2 (8 ± 1) | 5.5 | 3.4 |
| Oxolane → Piperidine | JAK2 (25 ± 4) | 15.7 | 2.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
